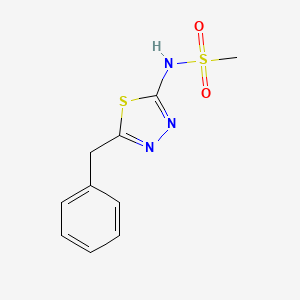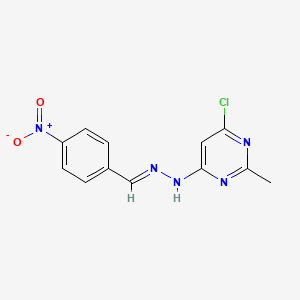
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as NPC1161B, is a chemical compound that has been synthesized for its potential use as an anticancer agent. It belongs to a class of compounds called hydrazones, which have been shown to exhibit cytotoxic activity against cancer cells. In
Mecanismo De Acción
The exact mechanism of action of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, it has been shown to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This suggests that 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone may have anti-angiogenic properties, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its ability to induce apoptosis in cancer cells, which is a desirable trait for an anticancer agent. Additionally, its ability to inhibit the activity of topoisomerase II makes it a promising candidate for combination therapy with other topoisomerase inhibitors. However, one limitation of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.
In conclusion, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising compound with potential as an anticancer agent. Its cytotoxic activity against cancer cells, ability to inhibit angiogenesis, and potential for combination therapy make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Métodos De Síntesis
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine. The resulting product is then purified through recrystallization to obtain a pure form of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The synthesis method has been optimized to achieve a high yield of the compound.
Aplicaciones Científicas De Investigación
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated its ability to inhibit tumor growth in mice.
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-2-4-10(5-3-9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVZPJHSCUPSK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
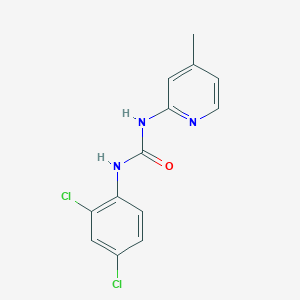
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
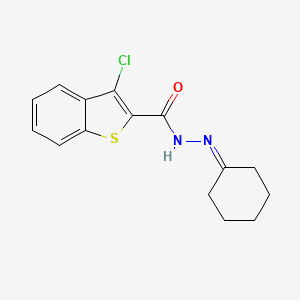

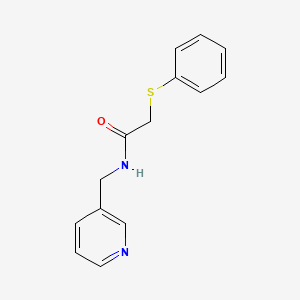
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
